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molecular formula C16H21NO3 B8629480 N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B8629480
M. Wt: 275.34 g/mol
InChI Key: NWZUEDXERQPFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895050B2

Procedure details

2,3-dimethylcyclohexanamine (20 μmol) and benzo[d][1,3]dioxole-5-carboxylic acid (1.1 eq) were each dissolved in acetonitrile/dichloromethane (200 μL, 2:1). PS-Carbodiimide resin (2 eq) was loaded into a 1.2 mL 96 well Greiner plate, followed by the addition of amine and acid solutions. Hydroxybenzotriazole (1.1 eq) was dissolved in DMF (100 mL) and was added into the reaction well. The reaction was shaken overnight at room temperature. Once the reaction was completed, PS-Trisamine resin (1.5 eq) was added into the reaction mixture and the solution was allowed to shake overnight at room temperature. Acetonitrile (200 mL) was added into the reaction well, and the top clear solution was transferred into a new plate. The solution was evaporated to give N-(2,3-dimethylcyclohexyl)benzo[d][1,3]dioxole-5-carboxamide. MS (M+H, 276.20).
Quantity
20 μmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
96
Quantity
1.2 mL
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
acetonitrile dichloromethane
Quantity
200 μL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]([CH3:8])[CH2:6][CH2:5][CH2:4][CH:3]1[NH2:9].[O:10]1[C:14]2[CH:15]=[CH:16][C:17]([C:19](O)=[O:20])=[CH:18][C:13]=2[O:12][CH2:11]1.N=C=N.OC1C2N=NNC=2C=CC=1.C(O)C(N)(CO)CO>C(#N)C.ClCCl.CN(C=O)C.C(#N)C>[CH3:1][CH:2]1[CH:7]([CH3:8])[CH2:6][CH2:5][CH2:4][CH:3]1[NH:9][C:19]([C:17]1[CH:16]=[CH:15][C:14]2[O:10][CH2:11][O:12][C:13]=2[CH:18]=1)=[O:20] |f:5.6|

Inputs

Step One
Name
Quantity
20 μmol
Type
reactant
Smiles
CC1C(CCCC1C)N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C=N
Step Five
Name
96
Quantity
1.2 mL
Type
reactant
Smiles
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Nine
Name
acetonitrile dichloromethane
Quantity
200 μL
Type
solvent
Smiles
C(C)#N.ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was shaken overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into the reaction well
WAIT
Type
WAIT
Details
to shake overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1C(CCCC1C)NC(=O)C1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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